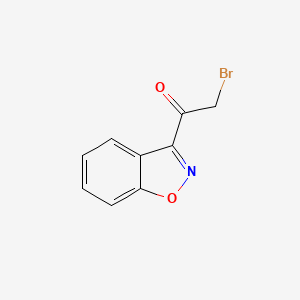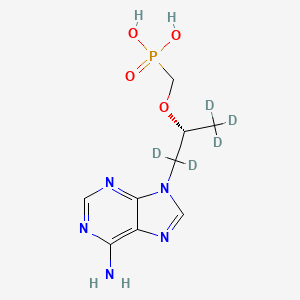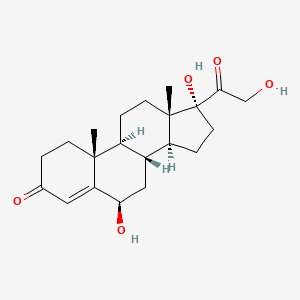
O'-Ethyl-1-oxo-N-boc-D-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine is a synthetic compound used as an intermediate in the synthesis of various bioactive molecules. It plays a crucial role in the regulation of nerve cells, protein kinase C activities, and hormone receptor functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and esterification processes.
Industrial Production Methods
Industrial production methods for O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for use in various applications.
Chemical Reactions Analysis
Types of Reactions
O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine. These derivatives have unique properties and applications in different fields.
Scientific Research Applications
O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the regulation of nerve cells and protein kinase C activities.
Industry: Used in the production of bioactive compounds and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. It regulates protein kinase C activities and modulates hormone receptor functions, thereby influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
D-erythro-Sphingosine: A precursor to O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine with similar biological activities.
β-Galactosyl-C18-ceramide: A galactosylceramide that plays a role in nerve cell regulation and protein kinase C activities.
Uniqueness
O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine is unique due to its specific structural modifications, which enhance its stability and reactivity. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C25H47NO5 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl (E,2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enoate |
InChI |
InChI=1S/C25H47NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21(27)22(23(28)30-7-2)26-24(29)31-25(3,4)5/h19-22,27H,6-18H2,1-5H3,(H,26,29)/b20-19+/t21-,22-/m1/s1 |
InChI Key |
DOSSJQDPJZANGH-QEBOURBOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


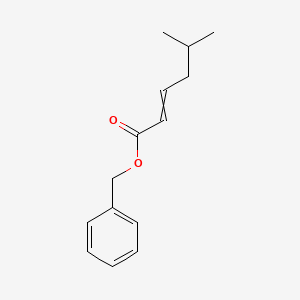
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
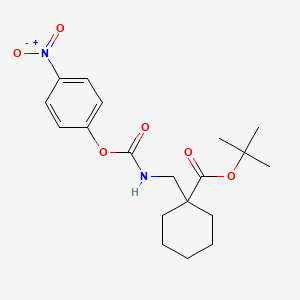

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)

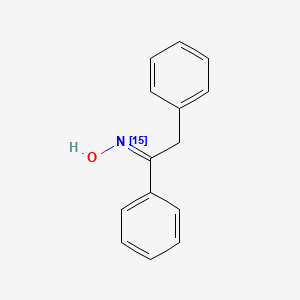
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
